3,5-Dichloro-4'-piperidinomethyl benzophenone
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Description
3,5-Dichloro-4'-piperidinomethyl benzophenone (3,5-DC-4'-PMB) is a synthetic compound that is used in a variety of scientific research applications. It is a highly stable organic compound that is capable of undergoing a variety of reaction types, making it a valuable tool in the laboratory.
Scientific Research Applications
Transformation Pathways and Toxicity in Water Treatment
Benzophenone compounds, including 3,5-dichloro derivatives, are primarily used as UV filters but can form toxic by-products during water treatment. The transformation of these compounds in chlorination processes has been a subject of study. For example, Liu et al. (2016) characterized the transformation of 4-hydroxyl benzophenone with free available chlorine, revealing various reaction mechanisms and the formation of toxic products, including 3,5-dichloro-4-hydroxyl benzophenone, which increased acute toxicity after chlorination (Liu, Wei, Liu, & Du, 2016).
Stability and Toxicity in Chlorinated Waters
The stability and toxicity of chlorinated benzophenone-type UV filters in water, including 3,5-dichloro derivatives, have been investigated. Zhuang et al. (2013) studied benzophenone-3 and benzophenone-4 in chlorinated water and found that the formation of chlorinated products influenced their stability and toxicity. The study suggested that certain chlorinated derivatives, such as 3,5-dichloro-2-hydroxy-4-methoxybenzophenone, are present in water environments like swimming pools (Zhuang et al., 2013).
Thermal and Structural Studies
The thermal and structural properties of compounds structurally related to 3,5-dichloro-4'-piperidinomethyl benzophenone have been a focus of research. For instance, Karthik et al. (2021) synthesized and characterized a compound involving 2,5-dichloro-benzophenone derivatives, revealing insights into its crystal structure and stability at various temperatures, which may have implications for similar compounds like 3,5-dichloro derivatives (Karthik et al., 2021).
Application in Polymer Science
Benzophenone derivatives, including dichloro variants, have been utilized in the synthesis of polymers. Ghassemi and McGrath (2004) synthesized high molecular weight poly(2,5-benzophenone) derivatives, which are organosoluble and demonstrate high thermal stability. This research highlights the potential use of 3,5-dichloro-4'-piperidinomethyl benzophenone in developing advanced polymer materials (Ghassemi & McGrath, 2004).
properties
IUPAC Name |
(3,5-dichlorophenyl)-[4-(piperidin-1-ylmethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19Cl2NO/c20-17-10-16(11-18(21)12-17)19(23)15-6-4-14(5-7-15)13-22-8-2-1-3-9-22/h4-7,10-12H,1-3,8-9,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAYZYKJHWNUSEN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=CC(=CC(=C3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70642714 |
Source
|
Record name | (3,5-Dichlorophenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70642714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dichloro-4'-piperidinomethyl benzophenone | |
CAS RN |
898775-61-6 |
Source
|
Record name | (3,5-Dichlorophenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70642714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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